molecular formula C8H3Cl3F3N B15335811 N-(2,5-Dichlorophenyl)-2,2,2-trifluoroacetimidoyl Chloride

N-(2,5-Dichlorophenyl)-2,2,2-trifluoroacetimidoyl Chloride

Cat. No.: B15335811
M. Wt: 276.5 g/mol
InChI Key: FLJMIBABZKONNT-UHFFFAOYSA-N
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Description

N-(2,5-Dichlorophenyl)-2,2,2-trifluoroacetimidoyl Chloride is an organic compound characterized by the presence of dichlorophenyl and trifluoroacetimidoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dichlorophenyl)-2,2,2-trifluoroacetimidoyl Chloride typically involves the reaction of 2,5-dichloroaniline with trifluoroacetic anhydride in the presence of a suitable base, such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dichlorophenyl)-2,2,2-trifluoroacetimidoyl Chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

    Hydrolysis: In the presence of water or aqueous solutions, the compound can hydrolyze to form corresponding amides and acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different functional groups.

Scientific Research Applications

N-(2,5-Dichlorophenyl)-2,2,2-trifluoroacetimidoyl Chloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,5-Dichlorophenyl)-2,2,2-trifluoroacetimidoyl Chloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, enzymes, and other cellular components, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-Dichlorophenyl)-2,2,2-trifluoroacetimidoyl Chloride
  • N-(2,4-Dichlorophenyl)-2,2,2-trifluoroacetimidoyl Chloride
  • N-(3,5-Dichlorophenyl)-2,2,2-trifluoroacetimidoyl Chloride

Uniqueness

N-(2,5-Dichlorophenyl)-2,2,2-trifluoroacetimidoyl Chloride is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its similar compounds.

Properties

Molecular Formula

C8H3Cl3F3N

Molecular Weight

276.5 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-2,2,2-trifluoroethanimidoyl chloride

InChI

InChI=1S/C8H3Cl3F3N/c9-4-1-2-5(10)6(3-4)15-7(11)8(12,13)14/h1-3H

InChI Key

FLJMIBABZKONNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)N=C(C(F)(F)F)Cl)Cl

Origin of Product

United States

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